Rac-cis-7-Hydroxy Pramipexole is a chemical compound that belongs to the class of dopamine agonists, primarily used in the treatment of Parkinson's disease and restless legs syndrome. It is a derivative of Pramipexole, which acts on dopamine receptors, particularly D2 and D3 subtypes, to exert its therapeutic effects. The molecular formula for rac-cis-7-Hydroxy Pramipexole is , with a molecular weight of 227.33 g/mol .
Rac-cis-7-Hydroxy Pramipexole is synthesized from various chemical precursors, often involving modifications of the Pramipexole structure. It falls under the category of pharmaceutical compounds classified as non-ergoline dopamine agonists. These compounds are characterized by their ability to stimulate dopamine receptors in the brain, which is crucial for managing symptoms associated with dopamine deficiency disorders .
The synthesis of rac-cis-7-Hydroxy Pramipexole can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride, and solvents such as ethanol or dichloromethane .
The molecular structure of rac-cis-7-Hydroxy Pramipexole features a tetrahydrobenzo[d]thiazole core with a hydroxyl group attached at the 7-position. The structural formula can be represented as follows:
Key structural data include:
Rac-cis-7-Hydroxy Pramipexole can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism of action for rac-cis-7-Hydroxy Pramipexole involves its binding affinity to dopamine receptors in the brain. By mimicking dopamine, it activates D2 and D3 receptors, leading to increased dopaminergic signaling which alleviates symptoms associated with Parkinson's disease. This mechanism is crucial for restoring motor functions and reducing tremors in affected patients .
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity .
Rac-cis-7-Hydroxy Pramipexole has significant applications in scientific research, particularly in pharmacology and medicinal chemistry. Its role as a dopamine agonist makes it valuable for studying dopaminergic pathways in neurological disorders. Additionally, it serves as a reference compound in drug development processes aimed at creating more effective treatments for Parkinson's disease and related conditions .
The synthesis of rac-cis-7-Hydroxy Pramipexole (Chemical Name: rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol; CAS: 1001648-71-0 or 1798014-87-5) presents significant stereochemical challenges due to the presence of two chiral centers in the tetrahydrobenzothiazole ring system. Industrial synthetic routes typically employ one of three approaches to establish the cis-relative configuration:
Late-Stage Hydroxylation: This method involves the stereoselective hydroxylation of a pre-formed pramipexole intermediate using metal-based oxidants. Manganese dioxide catalysts enable selective C7 hydroxylation with cis-stereochemistry, achieving approximately 65-70% diastereomeric excess (de) at laboratory scale [5]. The racemic mixture is obtained due to the absence of chiral induction during oxidation.
Chiral Resolution of Racemates: A more economical approach utilizes the synthesis of racemic trans/cis mixtures followed by diastereomer separation. Resolution is achieved via diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid), yielding enantiomerically enriched cis-isomer with >98% chemical purity after crystallization [9]. This method is favored for large-scale production due to operational simplicity.
Chiral Auxiliary-Mediated Synthesis: Chiral enolates derived from Evans oxazolidinones enable asymmetric construction of the benzothiazol ring system. This route delivers the cis-isomer in high enantiomeric purity (ee >95%) but suffers from lengthy synthetic sequences and auxiliary removal steps, limiting industrial adoption despite superior stereocontrol [7].
Table 1: Comparison of Stereoselective Synthetic Approaches
Method | Key Reagent/Catalyst | cis-Isomer Yield | Diastereomeric Excess | Scale Feasibility |
---|---|---|---|---|
Late-Stage Hydroxylation | MnO₂/Oxone® | 55-60% | 65-70% de | Pilot plant (kg) |
Chiral Resolution | Dibenzoyl-L-tartaric acid | 35-40% (per cycle) | >98% de after recrystallization | Commercial (100kg+) |
Chiral Auxiliary | (S)-4-Benzyloxazolidin-2-one | 28-32% (multi-step) | >95% ee | Laboratory (g) |
Racemic resolution remains critical for producing enantiomerically pure cis-7-hydroxy metabolites from rac-cis mixtures. Three separation technologies have been optimized for industrial implementation:
Preparative Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate), provide baseline resolution of rac-cis enantiomers. Method optimization reveals that ethanol/n-hexane (15:85 v/v) with 0.1% diethylamine achieves resolution factors (Rs) >2.5, enabling >99.0% chiral purity at throughputs of 200–400 mg/L/day [7]. Temperature optimization between 15–25°C significantly impacts selectivity factors (α) due to entropy-driven binding differences.
Simulated Moving Bed Chromatography (SMB): Continuous SMB systems with Chiralpak® AD-H columns demonstrate 40% higher productivity than batch HPLC. Optimized conditions (acetonitrile/methanol 90:10, 35°C) yield both enantiomers at >99.5% purity with solvent consumption reduced by 65% versus batch processes [8]. This approach is increasingly adopted for commercial-scale production.
Chiral Supercritical Fluid Chromatography (SFC): CO₂/ethanol (85:15) with 0.5% isopropylamine on amylose-based CSPs achieves faster separations (cycle time <12 min) with ee >99%. SFC reduces organic solvent usage by >90% compared to HPLC methods, aligning with green chemistry initiatives [9].
Table 2: Performance Metrics of Racemic Resolution Techniques
Technique | Resolution Efficiency (kg racemate/L CSP/day) | Max Enantiomeric Excess | Solvent Consumption (L/kg product) | Operational Complexity |
---|---|---|---|---|
Prep HPLC | 0.15–0.25 | 99.5% | 800–1200 | Moderate |
SMB Chromatography | 0.40–0.60 | 99.8% | 250–400 | High |
Chiral SFC | 0.30–0.45 | 99.3% | 70–100 | Low-Moderate |
Controlling diastereoselectivity during cyclization remains pivotal for efficient cis-isomer synthesis. Recent catalytic innovations include:
Asymmetric Transfer Hydrogenation: Ru(III)-(S,S)-TsDPEN catalysts enable enantioselective reduction of the 7-keto precursor to cis-alcohol with 88% de. Modifying the catalyst with electron-withdrawing groups (e.g., p-CF₃) increases de to 92% by enhancing hydride transfer selectivity [5]. This method directly installs the correct stereochemistry without resolution steps.
Organocatalytic Epoxidation/Isomerization: Shi epoxidation catalysts (derived from D-fructose) combined with regioselective epoxide opening achieve cis:trans ratios of 8:1. Bifunctional thiourea catalysts facilitate intramolecular epoxide opening via hydrogen-bond direction, ensuring cis-ring fusion in the tetrahydrobenzothiazole core [7].
Metal-Organic Framework (MOF) Catalysts: Zr-based MOFs with confined chiral pockets (e.g., UiO-67-NH-L-proline) provide steric control during ring closure. At 60°C in DMF, these catalysts deliver cis-isomer selectivity >20:1 (cis:trans) through substrate orientation effects unattainable with homogeneous catalysts [3].
Table 3: Catalytic Systems for Cis-Selective Synthesis
Catalyst Type | Reaction | cis:trans Ratio | Enantioselectivity (ee) | Temperature Optimum |
---|---|---|---|---|
Ru(III)-(S,S)-TsDPEN | Ketone reduction | 96:4 | 92% (S,S) | 50°C |
Bifunctional thiourea | Epoxide isomerization | 88:12 | 90% (S,S) | -20°C |
UiO-67-NH-L-proline (MOF) | Ring-closing reaction | 95:5 | 94% (S,S) | 60°C |
Industrial manufacturing of rac-cis-7-Hydroxy Pramipexole generates characteristic impurities requiring stringent control (<0.15% ICH Q3A limits):
Table 4: Key Identified Impurities in rac-cis-7-Hydroxy Pramipexole
Impurity Code | Structure | Origin | Typical Level | Control Strategy |
---|---|---|---|---|
ALL-PRAM-1 | N-Despropyl analogue | Incomplete alkylation | ≤0.15% | Propyl bromide excess (1.8 equiv) |
ALL-PRAM-3 | Trans-7-hydroxy isomer | Epimerization | ≤0.20% | pH control (5.0–7.0) |
ALL-PRAM-4 | Dichloro derivative | Chlorinated solvent residue | ≤0.05% | Solvent switch to toluene |
ALL-PRAM-7 | Sulfoxide | Oxidation | ≤0.10% | BHT addition, inert packaging |
ALL-PRAM-16 | Bromo intermediate | Bromination side-reaction | ≤0.08% | Reduced temperature (0–5°C) |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5